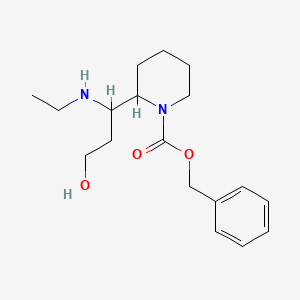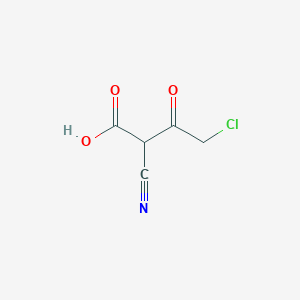
Gamma-chloro-alpha-cyano-acetoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gamma-chloro-alpha-cyano-acetoacetic acid is a chemical compound with the molecular formula C5H4ClNO3 It is a derivative of acetoacetic acid, characterized by the presence of a chlorine atom at the gamma position and a cyano group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
Gamma-chloro-alpha-cyano-acetoacetic acid can be synthesized through several methods. One common approach involves the chlorination of acetoacetic acid followed by the introduction of a cyano group. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
化学反応の分析
Types of Reactions
Gamma-chloro-alpha-cyano-acetoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Gamma-chloro-alpha-cyano-acetoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用機序
The mechanism by which gamma-chloro-alpha-cyano-acetoacetic acid exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
類似化合物との比較
Gamma-chloro-alpha-cyano-acetoacetic acid can be compared with other similar compounds, such as:
Acetoacetic acid: Lacks the chlorine and cyano groups, making it less reactive in certain chemical reactions.
Beta-chloro-alpha-cyano-acetoacetic acid: Similar structure but with the chlorine atom at the beta position, leading to different reactivity and applications.
Gamma-chloro-beta-cyano-acetoacetic acid: Another variant with the cyano group at the beta position, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C5H4ClNO3 |
|---|---|
分子量 |
161.54 g/mol |
IUPAC名 |
4-chloro-2-cyano-3-oxobutanoic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4(8)3(2-7)5(9)10/h3H,1H2,(H,9,10) |
InChIキー |
OKVDVFMZHXMGPX-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(C#N)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


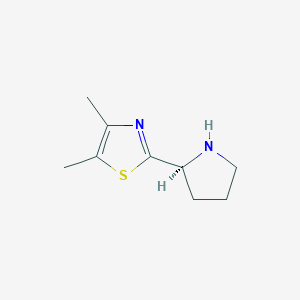
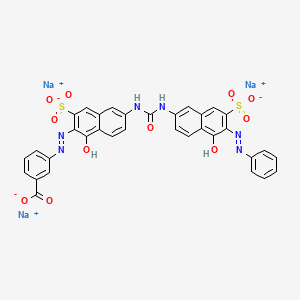


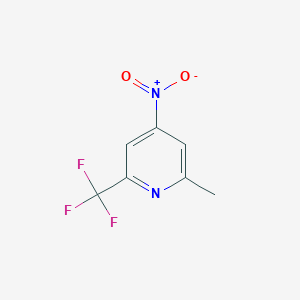
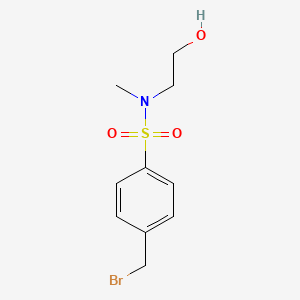
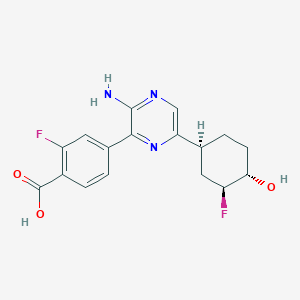
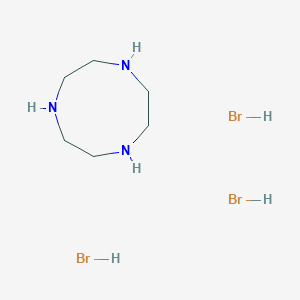


![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
